![molecular formula C12H14O3 B1429055 3-(4-Methoxyphenyl)pent-2-enoic acid CAS No. 21758-10-1](/img/structure/B1429055.png)
3-(4-Methoxyphenyl)pent-2-enoic acid
Overview
Description
“3-(4-Methoxyphenyl)pent-2-enoic acid” is a chemical compound with the CAS Number: 30219-42-2 . It has a molecular weight of 206.24 . The IUPAC name for this compound is (2E)-3-(4-methoxyphenyl)-2-pentenoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(4-Methoxyphenyl)pent-2-enoic acid” is 1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h4-8H,3H2,1-2H3,(H,13,14)/b9-8+ . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(4-Methoxyphenyl)pent-2-enoic acid” is a powder that is stored at room temperature . It has a molecular weight of 206.24 .Scientific Research Applications
Structural Chemistry and Molecular Interactions
Hydrogen-bonded Chains of Rings : The molecule, specifically in its (E)-form as "3-(4-methoxyphenyl)prop-2-enoic acid", forms chains of rings through hydrogen bonds and weak intermolecular interactions, leading to a three-dimensional network structure (Yang et al., 2006).
Spectroscopy and DFT Analyses : Another derivative, "(2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid", was characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations, revealing stabilization through intramolecular and intermolecular interactions. The methoxy group plays a key role in intermolecular interactions, contributing to the stabilization of the compound's structure (Venkatesan et al., 2016).
Material Science and Engineering
- Nonlinear Optical Properties : The study of "3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid" investigated its nonlinear optical activity, highlighting the importance of molecular structure and intermolecular hydrogen bonds in determining optical properties (Tamer et al., 2015).
Pharmacology and Biologically Active Compounds
Metabolism and Pharmacokinetics : Research on a novel nitric oxide donor, ZJM-289, which is a derivative of 3-n-butylphthalide and incorporates a methoxyphenyl component, provided insights into its metabolism in rats. This study identified major metabolites in various biological matrices, contributing to the understanding of the pharmacological profile of novel therapeutic agents (Li et al., 2011).
Antioxidant Activity : Compounds isolated from the marine-derived fungus Aspergillus carneus, including a new phenyl ether derivative with a methoxyphenyl group, were found to exhibit strong antioxidant activity. This highlights the potential of methoxyphenyl derivatives in developing antioxidant agents (Xu et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(4-methoxyphenyl)pent-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h4-8H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGLWXCBVRIOPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 67594913 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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